5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of an iodophenyl group and two phenyl groups attached to a dihydropyrrolo[3,4-d][1,2]oxazole ring system. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves the cyclization of β-hydroxy amides. One common method involves the use of Deoxo-Fluor® as a fluorinating reagent to effect the cyclization at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual HF to improve safety and purity . Another approach involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which helps in the oxidative aromatization of oxazolines to oxazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of flow chemistry and the use of stable reagents like Deoxo-Fluor® and manganese dioxide can be scaled up for larger production. The use of flow reactors allows for continuous production, which is advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Cyclization: The formation of the oxazole ring itself is a cyclization reaction involving β-hydroxy amides and fluorinating agents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU are commonly used.
Substitution: Various nucleophiles can be used to replace the iodine atom in the iodophenyl group.
Cyclization: Deoxo-Fluor® and other fluorinating agents are used for the cyclization of β-hydroxy amides.
Major Products
The major products formed from these reactions include various oxazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. The oxazole ring system can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with a five-membered ring containing oxygen and nitrogen.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Contains two nitrogen atoms in the five-membered ring, offering different electronic properties.
Uniqueness
5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is unique due to the presence of the iodophenyl group and the specific arrangement of the phenyl groups. This unique structure allows for specific interactions with biological targets and offers potential for the development of new therapeutic agents .
Properties
Molecular Formula |
C23H17IN2O3 |
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Molecular Weight |
496.3 g/mol |
IUPAC Name |
5-(2-iodophenyl)-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H17IN2O3/c24-17-13-7-8-14-18(17)25-22(27)19-20(15-9-3-1-4-10-15)26(29-21(19)23(25)28)16-11-5-2-6-12-16/h1-14,19-21H |
InChI Key |
GZHXOGAEXSANMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4I)ON2C5=CC=CC=C5 |
Origin of Product |
United States |
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